1,5-dimethyl-4H-pyridine-3-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
108964-22-3 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.197 |
IUPAC-Name |
1,5-dimethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(8(9)11)5-10(2)4-6/h4-5H,3H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
KYXXJSZLHFDUMW-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=C(C1)C(=O)N)C |
Synonyme |
3-Pyridinecarboxamide,1,4-dihydro-1,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Pyridine and Pyrazole Derivatives
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Ring Systems : Pyridine derivatives (e.g., the target compound and 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide ) exhibit planar aromaticity, whereas pyrazole-based analogs (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ) feature a five-membered ring with two adjacent nitrogen atoms. These differences influence electronic properties and binding affinities.
- Carboxamide groups (as in the target compound) introduce hydrogen-bonding capability, unlike carboxylic acids (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ), which are more acidic.
- Molecular Weight : Bulky substituents, such as the benzyl and difluoromethyl groups in the pyrazolo-pyrimidine derivative , significantly increase molecular weight, likely affecting pharmacokinetic properties like membrane permeability.
Functional Group Variations
- Carboxamide vs. Carboximidamide: While the target compound has a carboxamide (-CONH₂) group, lists pyrazole-1-carboximidamides (-C(=NH)NH₂) .
- Halogen and Methoxy Substituents : Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide incorporate halogen atoms, which improve lipophilicity and metabolic stability compared to methyl or methoxy groups.
Critical Analysis of Structural Similarity Metrics
assigns similarity scores (0.80–0.85) to pyrazole-carboxylic acids relative to the target compound . However, these scores primarily reflect topological overlap rather than functional equivalence. For example:
- 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (similarity 0.85) shares methyl positions but replaces pyridine with pyrazole and carboxamide with carboxylic acid, drastically altering acidity (pKa ~5 vs. ~10 for carboxamides).
- 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (similarity 0.84) fuses pyridine and pyrazole rings, creating a larger π-system that may enhance stacking interactions in biological targets.
Q & A
Q. What are the optimal synthetic routes for 1,5-dimethyl-4H-pyridine-3-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with pyridine or pyrazole precursors. For example:
- Step 1 : React 1,5-dimethylpyridine derivatives with carboxamide-forming agents (e.g., isocyanates or acyl chlorides) under controlled conditions.
- Step 2 : Optimize reaction parameters:
- Catalysts : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance regioselectivity .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
- Temperature : Maintain 80–120°C to balance yield and byproduct formation .
- Validation : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85% depending on substituent steric effects .
Q. What analytical techniques are critical for characterizing 1,5-dimethyl-4H-pyridine-3-carboxamide?
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 193.2) .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Protocol :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Analysis : Compare pre- and post-storage HPLC profiles. Pyridine derivatives often degrade via hydrolysis (amide bond cleavage) or oxidation (methyl group) .
- Recommendations : Store at –20°C in inert atmospheres (argon) to minimize decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?
- Methodology :
- Substituent Variation : Modify methyl groups (1,5-positions) with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) groups to alter electronic properties .
- Core Scaffold Replacement : Test pyridine-to-pyrazole or thiophene hybrids to improve binding affinity .
- Biological Assays : Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Data Interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) or steric parameters (Taft) .
Q. What computational strategies are effective for predicting binding modes and metabolic pathways?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonds between the carboxamide group and active-site residues .
- Quantum Chemical Calculations :
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case Example : If in vitro cytotoxicity (IC₅₀ = 10 µM) conflicts with in vivo inefficacy:
- Variables to Check :
- Assay Conditions : pH, serum proteins, or reducing agents may alter compound stability .
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydroxylation or glucuronidation) .
Q. What strategies mitigate challenges in purification due to structural isomerism?
- Chromatography :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired isomer .
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry .
Q. How can in vitro and in vivo data discrepancies inform translational research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
